molecular formula C7H4BrClO2 B1265923 3-Bromo-5-chlorobenzoic acid CAS No. 42860-02-6

3-Bromo-5-chlorobenzoic acid

Cat. No. B1265923
CAS RN: 42860-02-6
M. Wt: 235.46 g/mol
InChI Key: PBRRUJWXRUGGAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-bromo-5-chlorobenzoic acid involves multiple steps, including ortho-metalation of unprotected acids with hindered lithium dialkylamides to generate lithium dianions, which can then be trapped to afford a variety of substituted benzoic acids (Gohier & Mortier, 2003). Another method includes the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, via a series of bromination and cyclization reactions (Niu Wen-bo, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-salicylic acid, has been analyzed through spectroscopic methods including FT-IR and FT-Raman, revealing detailed structural and vibrational information (Karabacak & Kurt, 2009). Isostructural hydrazone compounds derived from reactions involving 3-bromo-5-chloro-2-hydroxybenzaldehyde have been structurally characterized, demonstrating the formation of dimers through hydrogen bonding (Xiao-ling Wang, You, & Che Wang, 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-bromo-5-chlorobenzoic acid derivatives include the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, highlighting the versatility of these compounds in forming heterocycles (Yan‐Long Zheng et al., 2019).

Scientific Research Applications

  • Synthesis of Phenyl (3-bromo-5-iodo)benzoate
    • Application : 3-Bromo-5-iodobenzoic acid is used in the preparation of Phenyl (3-bromo-5-iodo)benzoate .
    • Results : The product of this reaction is Phenyl (3-bromo-5-iodo)benzoate .
  • Synthesis of Thromboxane Receptor Antagonist

    • Application : 3-Bromo-5-iodobenzoic acid is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid .
    • Method : The exact method of synthesis is not provided, but it likely involves a regioselective Heck cross-coupling reaction .
    • Results : The product of this reaction is a thromboxane receptor antagonist, which could have potential therapeutic applications .
  • Synthesis of SGLT2 Inhibitors

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 3-Bromo-5-chlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The synthesis involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Synthesis of Biologically Active Compounds

    • Application : 3-Bromo-5-chlorobenzoic acid can be used as a building block in the synthesis of various biologically active compounds .
    • Method : The exact method of synthesis is not provided, but it likely involves a series of organic reactions .
    • Results : The product of this reaction could be a variety of biologically active compounds, depending on the specific reactions used .
  • Preparation of Dyes and Pigments

    • Application : Halogenated benzoic acids like 3-Bromo-5-chlorobenzoic acid can be used in the preparation of dyes and pigments .
    • Method : The exact method of preparation is not provided, but it likely involves a series of organic reactions .
    • Results : The product of this reaction could be a variety of dyes and pigments, depending on the specific reactions used .
  • Research and Development

    • Application : As a halogenated compound, 3-Bromo-5-chlorobenzoic acid can be used in research and development settings for the synthesis of new compounds .
    • Method : The exact method of use is not provided, but it likely involves a series of organic reactions .
    • Results : The product of this reaction could be a variety of new compounds, depending on the specific reactions used .

Safety And Hazards

3-Bromo-5-chlorobenzoic acid may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3-bromo-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRRUJWXRUGGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275020
Record name 3-Bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzoic acid

CAS RN

42860-02-6
Record name 3-Bromo-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Kanamori, T Okamura, H Yamamoto… - Bulletin of the …, 2004 - journal.csj.jp
… 2-Acetoxy-3-bromo-5-chlorobenzoic Acid (2): 3-Bromo-5chloro-2-hydroxybenzoic acid (… Acetate (3): 2-Acetoxy-3-bromo-5-chlorobenzoic acid (319 mg, 1.1 mmol) and triethylamine (0.20 …
Number of citations: 12 www.journal.csj.jp
X Xu, L Guo, H Kuang, L Xu, C Xu, L Liu - Analyst, 2022 - pubs.rsc.org
… First, 1.0 g (4.0 mmol) of 2-amino-3-bromo-5-chlorobenzoic acid, 10 mL of toluene, and 0.80 mL (12.0 mmol) of thionyl chloride were added to a reaction flask and refluxed for 3 h, then …
Number of citations: 2 pubs.rsc.org
AW Weig, SL Barlock, PM O'Connor… - RSC Medicinal …, 2021 - pubs.rsc.org
… To access this derivative, we acylated compound 7b with 3-bromo-5-chlorobenzoic acid (16) under standard EDC coupling conditions. Purification and conversion to the corresponding …
Number of citations: 6 pubs.rsc.org
DB Pacardo, MR Knecht - Catalysis Science & Technology, 2013 - pubs.rsc.org
Herein we systematically probed the atom-leaching mechanism of Pd nanoparticle-driven Stille coupling to further elucidate the fate of the highly active Pd0 atoms released in solution. …
Number of citations: 18 pubs.rsc.org
DKB Pacardo - 2013 - search.proquest.com
The biomimetic synthesis of Pd nanoparticles was presented using the Pd4 peptide, TSNAVHPTLRHL, isolated from combinatorial phage display library. Using this approach, nearly …
Number of citations: 6 search.proquest.com
P Yu, CJ Xia, DD Li, Z Wang, W Xiao… - Chemical and …, 2019 - jstage.jst.go.jp
Chlorogenic acid (CGA) has been considered as one of important active components in a number of medicinal herbs. Recently our group demonstrated that caffeoyl salicylate scaffold …
Number of citations: 4 www.jstage.jst.go.jp
AW Weig - 2022 - search.proquest.com
The continued emergence of multi-drug resistant (MDR) bacteria is a rising threat to global human health. With the discovery of plasmid borne resistance to colistin found in 2015, the …
Number of citations: 2 search.proquest.com
A Sahakjan - 2020 - lup.lub.lu.se
… The reaction was done by attaching 3-bromo-5-chlorobenzoic acid on the resin with DIC and Oxyma followed by coupling pyridine-4-ylboronic acid in presence of a palladium catalyst …
Number of citations: 2 lup.lub.lu.se

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